molecular formula C4H3N3O4 B12360009 5-Nitropyrimidine-4,6(1H,5H)-dione

5-Nitropyrimidine-4,6(1H,5H)-dione

Cat. No.: B12360009
M. Wt: 157.08 g/mol
InChI Key: OGNJUDFNDMPDSL-UHFFFAOYSA-N
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Description

5-Nitropyrimidine-4,6(1H,5H)-dione is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids. The nitro group at the 5-position and the dione structure at the 4,6-positions make this compound unique and of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitropyrimidine-4,6(1H,5H)-dione typically involves the nitration of pyrimidine-4,6-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: Pyrimidine-4,6-dione

    Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

    Conditions: The reaction mixture is cooled to 0-5°C, and the nitrating agents are added slowly to avoid excessive heat and side reactions.

    Product Isolation: The reaction mixture is then poured into ice-cold water, and the precipitated product is filtered, washed, and dried.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure precise control over reaction conditions and to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Nitropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Reduction: 5-Aminopyrimidine-4,6(1H,5H)-dione

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrimidine derivatives, though these reactions are less common.

Scientific Research Applications

5-Nitropyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Nitropyrimidine-4,6(1H,5H)-dione depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2,4-dihydroxypyrimidine: Similar structure with hydroxyl groups instead of keto groups.

    5-Nitro-1,3-dimethyluracil: Contains methyl groups at the 1 and 3 positions.

    5-Nitro-2-thiouracil: Contains a sulfur atom in place of one of the oxygen atoms.

Uniqueness

5-Nitropyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern and the presence of both nitro and dione functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C4H3N3O4

Molecular Weight

157.08 g/mol

IUPAC Name

5-nitro-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)4(9)6-1-5-3/h1-2H,(H,5,6,8,9)

InChI Key

OGNJUDFNDMPDSL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C(C(=O)N1)[N+](=O)[O-]

Origin of Product

United States

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